2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol
Description
2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol is a chiral monoterpenoid alcohol derived from a pinane backbone, characterized by a bicyclo[3.1.1]heptane core with 6,6-dimethyl substituents and an ethanol group at the 2-position. Its stereochemistry (1S,2S,5S) is critical for its physicochemical and biological properties. The compound has a molecular formula of C₁₁H₂₀O, a molecular weight of 168.28 g/mol, and a CAS number of 133001-09-9 . It is stored at +4°C and shipped at room temperature, typically in neat form. The compound’s structure (SMILES: CC1(C)[C@H]2CC[C@H](CCO)[C@@H]1C2) highlights its fused bicyclic framework and hydroxyl-ethyl side chain, which influence its solubility and reactivity .
Properties
IUPAC Name |
2-[(1S,2S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h8-10,12H,3-7H2,1-2H3/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRVMCSPZAMFKV-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@H]([C@@H]1C2)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301188452 | |
| Record name | 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301188452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133001-09-9 | |
| Record name | 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133001-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydronopol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133001099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301188452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-yl]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3GJ6TJ5GIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJ6TJ5GIN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol typically involves the use of verbenone as a starting material. One common method involves the allylic oxidation of α-pinene to produce verbenone, which is then subjected to further reactions to yield the desired compound . The reaction conditions often include the use of potassium hydroxide (KOH) as a catalyst and aging the mixture without a solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes and the use of advanced catalytic systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alkanes, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions. The bicyclic structure provides rigidity and stability, which can influence its binding affinity and selectivity towards various targets.
Comparison with Similar Compounds
Structural Analogues
Myrtenol and Related Alcohols
- Myrtenol ([(1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methanol): Molecular Formula: C₁₀H₁₆O; MW: 154.25 g/mol A monoterpene alcohol with antimicrobial activity (MIC: 128 µg/mL against S. aureus). Its α,β-unsaturated bicyclic structure differs from the target compound by lacking the ethanol chain and containing a double bond . Key Difference: The absence of the ethanol group reduces polarity, impacting solubility and bioactivity .
- 2-((1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol: Molecular Formula: C₁₁H₁₈O; MW: 166.26 g/mol An enantiomer with a double bond in the bicyclic framework (CAS: 35836-73-8). The unsaturated structure lowers molecular weight and alters reactivity compared to the saturated target compound .
Sulfur-Containing Derivatives
- (1S,2S,3S,5R)-2-((Benzo[d]thiazol-2-yldisulfanyl)methyl)-6,6-dimethylbicyclo[3.1.1]heptan-3-ol :
Carboxamide and Ester Derivatives
- Methyl (E)-3-(4-((((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl)carbamoyl)phenyl)acrylate: Molecular Formula: C₂₂H₂₉NO₃; MW: 355.47 g/mol A carboxamide derivative with a conjugated acrylate group, synthesized via esterification and amide coupling. Its extended π-system enhances UV absorption, unlike the target compound’s simpler ethanol chain .
Functional Analogues
Antiparasitic Spiro Derivatives
- 4-(((3-(8-(2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)propyl)(methyl)amino)methyl)-4-hydroxypiperidine-1-carboximidamide: Molecular Formula: C₃₂H₄₅N₅O₂; MW: 555.73 g/mol A spirocyclic derivative incorporating the target compound’s bicyclic fragment. It inhibits Trypanosoma brucei trypanothione reductase (IC₅₀: 3.5 µM) with high solubility (185 µM in PBS) .
Antimicrobial Quaternary Ammonium Salts
- N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxamido)-N,N-dimethylpropan-1-aminium bromide :
Comparative Analysis Table
Biological Activity
2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol, commonly referred to as Dihydronopol, is a bicyclic monoterpene alcohol with the molecular formula and a molecular weight of 168.28 g/mol. This compound has garnered attention in the fields of pharmacology and biochemistry due to its potential biological activities.
Chemical Structure
The compound's structure is characterized by a bicyclic framework that contributes to its unique biological properties. The stereochemistry is crucial for its activity, as it contains multiple chiral centers.
Chemical Data:
- CAS Number: 133001-09-9
- Molecular Formula:
- Molecular Weight: 168.28 g/mol
- SMILES Notation: CC1(C)[C@H]2CCC@H[C@@H]1C2
Cytotoxic Effects
Dihydronopol's cytotoxicity has been explored in various studies. For example, related compounds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells, with varying IC50 values indicating their potency . Although specific data for Dihydronopol is sparse, its structural characteristics imply potential activity against similar targets.
Neuroprotective Effects
There is emerging evidence that bicyclic compounds can exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . Dihydronopol's structural features may enable it to interact with AChE, although direct studies are yet to confirm this hypothesis.
Research Findings and Case Studies
Synthesis and Derivatives
Dihydronopol can be synthesized through various chemical methods that involve the reduction of precursor compounds. The synthesis often requires careful control of reaction conditions to ensure the preservation of stereochemistry, which is vital for its biological activity.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : and NMR confirm structural integrity, with characteristic signals for the bicyclic framework (e.g., δ 1.2–1.4 ppm for methyl groups, δ 3.6–4.0 ppm for ethanol protons) .
- GC-MS : Nonpolar columns (e.g., DB-5) with temperature gradients (50°C to 300°C at 10°C/min) resolve enantiomers and detect impurities <0.1% .
Advanced Consideration
High-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., using SHELXL refinement) provide atomic-level resolution for complex derivatives. For example, crystal structures of hydroxamic acid derivatives reveal intramolecular hydrogen bonding patterns critical for stability .
How do stereochemical variations impact the compound’s olfactory properties?
Basic Research Focus
The (1S,2S,5S) configuration contributes to a sandalwood-like odor, as shown in olfactory evaluations of structurally related terpenes. Bulky substituents at the bicyclic core enhance odorant receptor binding affinity .
Advanced Consideration
Enantiomers (e.g., (1R,5S)-configured analogs) exhibit distinct scent profiles due to differential interactions with olfactory receptors. Gas chromatography-olfactometry (GC-O) paired with sensory panels quantifies these differences .
What safety protocols are essential for handling this compound in laboratory settings?
Q. Basic Research Focus
- Storage : Keep under inert gas (N or Ar) at 2–8°C to prevent oxidation.
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
Advanced Consideration
Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C), informing safe scale-up procedures. Ethanol solutions should be avoided in reactions involving strong oxidizers (e.g., HNO) due to explosion risks .
What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
Advanced Research Focus
Catalyst leaching and side reactions (e.g., racemization) are common pitfalls. Continuous-flow systems with immobilized chiral catalysts (e.g., Rh-BINAP complexes) improve ee >98% at multi-gram scales. Process analytical technology (PAT) monitors reaction progress in real-time .
How does the compound’s logP value influence its pharmacokinetic properties?
Advanced Research Focus
The compound’s logP (~2.8) suggests moderate lipophilicity, facilitating blood-brain barrier penetration. Derivatization with polar groups (e.g., hydroxamic acids) improves solubility without compromising bioavailability, as demonstrated in Alzheimer’s disease models targeting HDAC inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
